Superior Luteolytic Efficacy in Non-Pregnant Primates: Prostalene vs. PGF2α
In a direct head-to-head comparison in rhesus macaques, prostalene demonstrated superior luteolytic efficacy relative to natural PGF2α. A single intramuscular dose of 15 mg prostalene administered 7 days before expected menstruation shortened the luteal phase by 5.0 ± 0.7 days, whereas the identical dose regimen of PGF2α produced no measurable effect on luteal phase duration as assessed by circulating progesterone levels or menstrual cycle length [1]. Both compounds achieved 100% abortion when administered at 15 mg IM at day 30 of pregnancy. Plasma progesterone levels declined abruptly following prostalene treatment, confirming luteal regression [1].
| Evidence Dimension | Luteal phase shortening (efficacy in non-pregnant primates) |
|---|---|
| Target Compound Data | 5.0 ± 0.7 days luteal phase shortening |
| Comparator Or Baseline | PGF2α (dinoprost): No measurable effect (ineffective) |
| Quantified Difference | Absolute difference of 5.0 days; PGF2α ineffective |
| Conditions | Rhesus macaque model; single IM injection of 15 mg; administered 7 days before expected menstruation |
Why This Matters
For research applications in primate reproductive biology or preclinical development of luteolytic agents, prostalene provides measurable efficacy where natural PGF2α fails, enabling experimental protocols that require reliable corpus luteum regression.
- [1] Vickery BH, McRae GI, Bajka A. Luteolysis and termination of early pregnancy in the rhesus monkey with prostalene, a synthetic prostaglandin analog. Prostaglandins Med. 1979 Mar;2(3):191-201. View Source
